molecular formula C23H19NO4S B2583530 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone CAS No. 1114872-00-2

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2583530
CAS No.: 1114872-00-2
M. Wt: 405.47
InChI Key: YMSXSCQWQHFJMT-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone is a member of the benzothiazine family, characterized by a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide, and may involve ultrasonication to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory synthesis for scale-up, ensuring efficient reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound have been investigated for their antihypertensive, antidiabetic, and anticancer properties. The compound’s ability to modulate biological pathways is of significant interest .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone involves its interaction with various molecular targets. For instance, it can act as a KATP channel activator, influencing insulin release from pancreatic cells . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-2-28-19-14-12-17(13-15-19)23(25)22-16-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(22,26)27/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSXSCQWQHFJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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